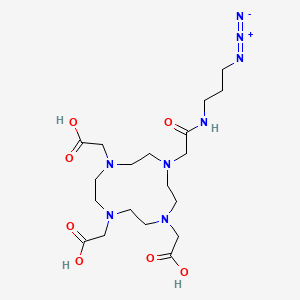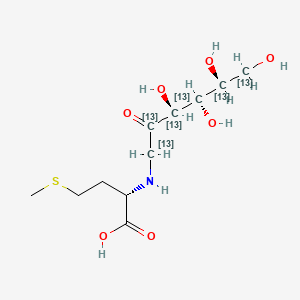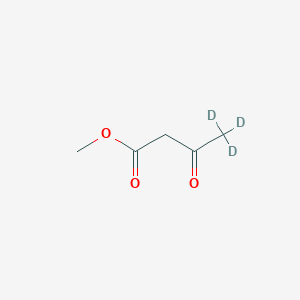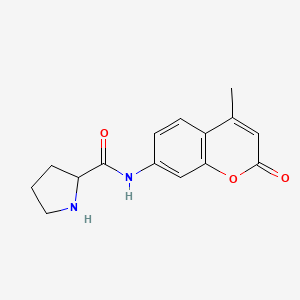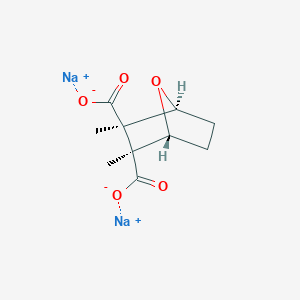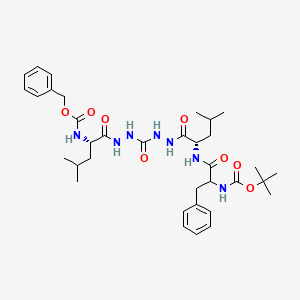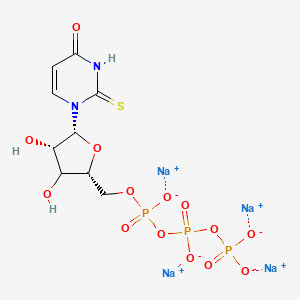
2-Thio-UTP (tetrasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-UTP (tetrasodium) involves the modification of uridine triphosphate (UTP) by introducing a sulfur atom at the 2-position of the uracil ring. The reaction typically requires specific reagents and conditions to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production methods for 2-Thio-UTP (tetrasodium) are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
2-Thio-UTP (tetrasodium) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Thio-UTP (tetrasodium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Acts as a potent agonist for P2Y2, P2Y4, and P2Y6 receptors, making it valuable in studying cellular signaling pathways.
Medicine: Significant in cancer research due to its interaction with P2Y receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
2-Thio-UTP (tetrasodium) exerts its effects by acting as an agonist for P2Y2, P2Y4, and P2Y6 receptors. These receptors are part of the purinergic receptor family and play a role in various cellular processes. The compound binds to these receptors, activating them and triggering downstream signaling pathways that influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-UTP: A selective P2Y2 inhibitor with similar properties and applications.
Diquafosol: Another P2Y2 receptor agonist used in ophthalmic solutions.
Uniqueness
2-Thio-UTP (tetrasodium) is unique due to its potent agonistic activity on multiple P2Y receptors, making it a versatile tool in research. Its ability to interact with P2Y2, P2Y4, and P2Y6 receptors distinguishes it from other similar compounds that may only target a single receptor subtype .
Propiedades
Fórmula molecular |
C9H11N2Na4O14P3S |
|---|---|
Peso molecular |
588.14 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6?,7+,8-;;;;/m1..../s1 |
Clave InChI |
QCBCNKBBEOQRRB-HRHJKWFCSA-J |
SMILES isomérico |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)


